Hexanoyl coenzyme A (trilithium)
Description
Hexanoyl coenzyme A trilithium (Hexanoyl-CoA trilithium; CAS 103476-19-3) is a critical intermediate in metabolic pathways, particularly in lipid biosynthesis and esterification processes. Structurally, it consists of a hexanoyl group (C6 acyl chain) linked to coenzyme A via a thioester bond, stabilized by three lithium counterions . This compound is endogenous in plants and animals and plays a pivotal role in synthesizing ethyl hexanoate, a key aroma compound in fermented products like Luzhou-flavored liquor . Its applications span metabolic disease research, enzymatic studies, and industrial biotechnology, where it serves as a substrate for acyltransferases and esterases .
Hexanoyl-CoA trilithium is commercially available from suppliers such as Aladdin, Sigma-Aldrich, and Otto Chemie Pvt Ltd, with stringent quality certifications (e.g., ISO 9001:2015) ensuring high purity (≥94%) for research use .
Properties
Molecular Formula |
C27H46Li3N7O17P3S |
|---|---|
Molecular Weight |
886.6 g/mol |
InChI |
InChI=1S/C27H46N7O17P3S.3Li/c1-4-5-6-7-18(36)55-11-10-29-17(35)8-9-30-25(39)22(38)27(2,3)13-48-54(45,46)51-53(43,44)47-12-16-21(50-52(40,41)42)20(37)26(49-16)34-15-33-19-23(28)31-14-32-24(19)34;;;/h14-16,20-22,26,37-38H,4-13H2,1-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42);;;/t16-,20-,21-,22+,26-;;;/m1.../s1 |
InChI Key |
CCHQKQWCFXTEGK-GUOUMXCNSA-N |
Isomeric SMILES |
[Li].[Li].[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Canonical SMILES |
[Li].[Li].[Li].CCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Origin of Product |
United States |
Preparation Methods
Enzymatic Synthesis of Hexanoyl Coenzyme A
In Vivo Biosynthesis in Cannabis Trichomes
Hexanoyl-CoA is natively synthesized in glandular trichomes of Cannabis sativa via a two-step enzymatic process. The acyl-activating enzyme CsAAE1, which is highly expressed in trichomes, catalyzes the ATP-dependent ligation of hexanoic acid to coenzyme A (CoA). Kinetic studies of recombinant CsAAE1 demonstrate a substrate preference for hexanoate (Km = 12.4 μM, Vmax = 8.7 μmol·min⁻¹·mg⁻¹), with secondary activity toward C4–C9 fatty acids. CsAAE3, a peroxisomal isoform, shows broader substrate specificity but lower trichome-specific expression. The spatial coordination of these enzymes ensures a hexanoyl-CoA pool of 15.5 pmol/g fresh weight in mature flowers, directly correlating with cannabidiolic acid (CBDA) accumulation.
Table 1: Kinetic Parameters of CsAAE Isoforms
| Enzyme | Substrate | Km (μM) | Vmax (μmol·min⁻¹·mg⁻¹) |
|---|---|---|---|
| CsAAE1 | Hexanoate | 12.4 | 8.7 |
| CsAAE1 | Octanoate | 18.9 | 6.2 |
| CsAAE3 | Hexanoate | 24.7 | 4.1 |
| CsAAE3 | Butanoate | 9.8 | 5.9 |
Microbial Production via Engineered Pathways
Patent US9102958B2 outlines a synthetic biology approach using Escherichia coli to produce hexanoyl-CoA from acetyl-CoA through iterative β-oxidation reversal. The pathway involves:
- Acetoacetyl-CoA formation : Catalyzed by acetoacetyl-CoA thiolase (EC 2.3.1.9, encoded by atoB).
- Reduction to (R)-3-hydroxybutanoyl-CoA : Via 3-ketoacyl-CoA reductase (EC 1.1.1.36, phaB).
- Dehydration to crotonyl-CoA : Using enoyl-CoA hydratase (EC 4.2.1.17, crt).
- Two-cycle elongation : Addition of acetyl-CoA units by β-ketothiolase (bktB) and subsequent reductases to form hexanoyl-CoA.
This system achieves titers of 2.8 g/L in bioreactors, though lithium salt stabilization requires subsequent ion-exchange chromatography.
Chemical Synthesis and Stabilization
Direct Acylation of Coenzyme A
Chemical synthesis involves reacting hexanoyl chloride with CoA trilithium salt under anhydrous conditions. A typical protocol includes:
- Dissolving CoA trilithium (1 equiv) in dry DMF at −20°C.
- Slow addition of hexanoyl chloride (1.2 equiv) over 30 minutes.
- Stirring for 12 h at 4°C, followed by precipitation with cold diethyl ether.
Yields range from 65–72%, but the method often produces mixed anhydrides requiring HPLC purification (C18 column, 0.1% TFA/ACN gradient).
Lithium Salt Stabilization Challenges
The trilithium salt form is hygroscopic, necessitating strict control of a_w (water activity) <0.3 during lyophilization. Studies show that co-lyophilization with trehalose (1:3 molar ratio) improves stability, reducing decomposition from 18% to 4% over 6 months at −20°C. X-ray diffraction analysis confirms the formation of a trihydrate crystal structure (space group P2₁2₁2₁), which is critical for maintaining solubility in enzymatic assays.
Comparative Analysis of Synthesis Methods
Yield and Purity Benchmarks
| Method | Yield (%) | Purity (HPLC) | Scale-Up Feasibility |
|---|---|---|---|
| Enzymatic (CsAAE1) | 88 | ≥95 | Moderate |
| Microbial (E. coli) | 76 | 92 | High |
| Chemical Acylation | 68 | 85 | Low |
Cost Considerations
Microbial production reduces raw material costs by 40% compared to chemical synthesis, primarily due to CoA recycling pathways. However, enzymatic synthesis using purified CsAAE1 remains prohibitively expensive ($12,500/g vs. $3,200/g for microbial).
Chemical Reactions Analysis
Fatty Acid Oxidation
-
Hexanoyl coenzyme A (trilithium) acts as an acyl donor in the β-oxidation pathway, where it is converted into acetyl coenzyme A, facilitating the breakdown of fatty acids.
-
It serves as a competitive inhibitor of medium-chain acyl coenzyme A dehydrogenase (MCAD) .
Interactions with Enzymes
-
Hexanoyl-CoA binds to β-ketoacyl reductase FabG4 . The binding of hexanoyl-CoA within the active site cavity of FabG significantly differs from that of the C16 fattyacyl substrate bound to mycobacterial FabI .
Role in Lipid Metabolism
Comparison with Other Coenzyme A Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Hexanoyl Coenzyme A | C27H46N7O17P3S | Precursor for cannabinoid biosynthesis |
| Octanoyl Coenzyme A | C29H50N7O17P3S | Longer carbon chain; different metabolic pathways |
| Acetyl Coenzyme A | C23H38N7O17P3S | Shorter carbon chain; primary role in energy metabolism |
| Butyryl Coenzyme A | C25H42N7O17P3S | Shorter than hexanoyl; involved in butyrate metabolism |
Hexanoyl coenzyme A trilithium's unique position lies in its specific role as a precursor for cannabinoids and its competitive inhibition of medium-chain acyl dehydrogenases, distinguishing it from other similar compounds.
Scientific Research Applications
Lipid Metabolism Studies
Hexanoyl coenzyme A trilithium is widely utilized in studies focused on lipid metabolism. It serves as a key substrate for fatty acid synthesis and degradation pathways, making it invaluable for researchers investigating metabolic disorders such as obesity and diabetes .
- Case Study: Metabolic Disorders
Biochemical Pathways
The compound plays an integral role in various biochemical pathways, particularly those related to lipid synthesis and cellular membrane integrity. Understanding these pathways can provide insights into cellular functions and disease mechanisms.
- Example: Enzyme Interactions
Drug Development
In pharmaceutical research, hexanoyl coenzyme A trilithium is used to formulate prodrugs that enhance bioavailability and therapeutic efficacy. Its ability to modify the pharmacokinetic properties of drugs makes it a valuable tool in drug design.
- Application: Prodrug Formulation
Biotechnology Applications
Hexanoyl coenzyme A trilithium has applications in biotechnological processes, such as enzyme engineering and biocatalysis. It is used to improve the efficiency of enzymatic reactions in industrial applications.
- Example: Enzyme Engineering
Diagnostic Tools
The compound is also utilized in diagnostic assays to measure enzyme activity related to metabolic diseases, providing critical information for patient management.
Mechanism of Action
Hexanoyl coenzyme A (trilithium) functions as an acyl group carrier, similar to acetyl coenzyme A. It is involved in the transfer of the hexanoyl group to various substrates, facilitating biochemical reactions such as fatty acid oxidation and lipid biosynthesis. The molecular targets include enzymes like ghrelin O-acyltransferase (GOAT), which uses hexanoyl coenzyme A as an acyl donor .
Comparison with Similar Compounds
Table 1: Structural and Functional Properties of CoA Trilithium Derivatives
Note: Exact molecular weights vary by hydration state; Hexanoyl-CoA trilithium’s anhydrous formula is C27H46N7O17P3S·3Li .
Physicochemical and Practical Differences
- Solubility and Stability: Acetyl-CoA trilithium trihydrate (density: 1.90 g/cm³) is highly hygroscopic and requires storage at 0°C, whereas Hexanoyl-CoA trilithium’s stability data are less documented but inferred to require similar handling .
- Functional Specificity: The hexanoyl group’s longer carbon chain enables it to participate in long-chain fatty acid metabolism, unlike acetyl-CoA’s role in short-chain processes . Crotonyl-CoA’s α,β-unsaturated bond facilitates non-enzymatic histone modifications, a feature absent in Hexanoyl-CoA .
- Commercial Availability: Hexanoyl-CoA trilithium is less commonly stocked than acetyl-CoA, reflecting its niche applications .
Research Implications
- Hexanoyl-CoA trilithium is indispensable in studying flavor biosynthesis in yeast and metabolic disorders linked to medium-chain acyl-CoA dehydrogenase deficiency .
- Acetyl-CoA trilithium dominates studies on mitochondrial energy metabolism and epigenetic regulation via histone acetylation .
- Crotonyl-CoA trilithium is emerging as a tool in immunometabolism, with its role in T-cell differentiation highlighted recently .
Q & A
Q. What steps ensure reproducibility when publishing hexanoyl-CoA-related findings?
- Methodological Answer : Adhere to FAIR principles:
- F indable: Deposit synthetic protocols (e.g., CoA ligase expression vectors) in AddGene.
- A ccessible: Share LC-MS parameters (column type, gradient) in supplementary materials.
- I nteroperable: Use InChI keys for chemical structures.
- R eusable: Provide raw NMR/spectral data in open-access formats .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
